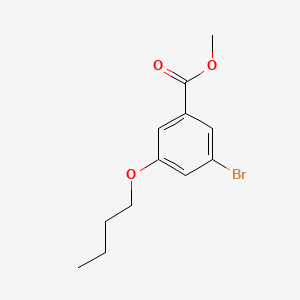

Methyl 3-bromo-5-butoxybenzoate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 3-bromo-5-butoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO3/c1-3-4-5-16-11-7-9(12(14)15-2)6-10(13)8-11/h6-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEFPUZFIOVQQRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=CC(=C1)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50682133 | |

| Record name | Methyl 3-bromo-5-butoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261988-65-1 | |

| Record name | Methyl 3-bromo-5-butoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Purity of Commercially Available Methyl 3-bromo-5-butoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

Methyl 3-bromo-5-butoxybenzoate is a key building block in the synthesis of a variety of pharmacologically active molecules. Its unique substitution pattern, featuring a bromine atom for subsequent cross-coupling reactions, a butoxy chain influencing lipophilicity, and a methyl ester group for further functionalization, makes it a versatile intermediate in drug discovery. The purity of this reagent is paramount, as even trace impurities can lead to unwanted side reactions, decreased yields, and the introduction of difficult-to-remove related substances in the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the synthesis, potential impurities, and analytical methodologies for ensuring the purity of commercially available this compound.

Proposed Synthesis Pathway and Potential Impurities

A common and economically viable synthetic route to this compound is a three-step process starting from 3,5-dihydroxybenzoic acid. Understanding this pathway is crucial for identifying potential impurities.

Caption: Proposed three-step synthesis of this compound.

Step 1: Bromination of 3,5-Dihydroxybenzoic Acid

The synthesis likely commences with the electrophilic bromination of 3,5-dihydroxybenzoic acid.[1] The two hydroxyl groups are strongly activating and ortho-, para-directing.

Potential Impurities from Step 1:

-

Starting Material: Unreacted 3,5-dihydroxybenzoic acid.

-

Over-brominated Species: 3,5-dihydroxy-2-bromobenzoic acid, 3,5-dihydroxy-4-bromobenzoic acid, and 3,5-dihydroxy-2,4-dibromobenzoic acid can form due to the high activation of the ring.[2]

-

Positional Isomers: While the meta-directing carboxylic acid group offers some control, minor amounts of other brominated isomers are possible.

Step 2: Fischer Esterification

The resulting 3-bromo-5-hydroxybenzoic acid is then esterified, typically via a Fischer esterification with methanol under acidic catalysis.[3][4][5]

Potential Impurities from Step 2:

-

Starting Material: Unreacted 3-bromo-5-hydroxybenzoic acid.

-

Incomplete Reaction: The equilibrium nature of the Fischer esterification can lead to residual starting material.[6]

-

Byproducts of Strong Acid: Strong acids like sulfuric acid can cause minor charring or sulfonation under harsh conditions.

Step 3: Williamson Ether Synthesis

The final step involves the O-alkylation of the phenolic hydroxyl group with a butylating agent, such as 1-bromobutane, in the presence of a base (e.g., K₂CO₃) – a classic Williamson ether synthesis.[3][7]

Potential Impurities from Step 3:

-

Starting Material: Unreacted Methyl 3-bromo-5-hydroxybenzoate.

-

C-Alkylation Products: While O-alkylation is favored for phenols, small amounts of C-alkylation at the positions ortho to the hydroxyl group can occur, leading to isomeric impurities.[8]

-

Reagents and Byproducts: Residual 1-bromobutane and inorganic salts from the base.

-

Elimination Product: If conditions are not optimized, 1-bromobutane can undergo elimination to form butene, though this is less likely under typical Williamson conditions.

Analytical Methods for Purity Determination

A multi-pronged analytical approach is necessary to identify and quantify the potential impurities. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of a robust purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the primary technique for quantifying the purity of this compound and detecting non-volatile impurities.

Caption: A typical workflow for HPLC purity analysis.

A Self-Validating HPLC Protocol:

This protocol is designed to be self-validating by demonstrating specificity, linearity, and accuracy.

Step-by-Step Methodology:

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

-

Gradient Program:

-

Start at 60% B.

-

Linear ramp to 95% B over 15 minutes.

-

Hold at 95% B for 5 minutes.

-

Return to 60% B and equilibrate for 5 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

-

Validation Steps:

-

Specificity: Analyze a blank (mobile phase) and a spiked sample containing potential impurities to ensure separation.

-

Linearity: Prepare a series of standard solutions of known concentrations and inject them to construct a calibration curve.

-

Accuracy: Perform a recovery study by spiking a known amount of the analyte into a placebo.

-

Data Presentation:

| Parameter | Recommended Value/Range | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar aromatic compounds. |

| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid | Acetonitrile provides good peak shape; formic acid improves peak symmetry and suppresses ionization. |

| Detection Wavelength | 254 nm | Aromatic compounds typically exhibit strong absorbance at this wavelength.[9] |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance of speed and resolution. |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying volatile and semi-volatile impurities and confirming the identity of the main component through its mass spectrum.

Step-by-Step Methodology:

-

Instrumentation: GC system coupled to a mass spectrometer.

-

Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp to 280 °C at 15 °C/min.

-

Hold at 280 °C for 5 minutes.

-

-

Injection: Split mode (e.g., 50:1).

-

MS Parameters: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 450.

-

Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Expected Fragmentation Pattern:

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the bromine atom (M and M+2 peaks of nearly equal intensity).[10] Key fragments would likely arise from:

-

Loss of the methoxy group (-OCH₃, m/z 31).

-

Loss of the butoxy group (-OC₄H₉, m/z 73).

-

Cleavage of the butyl chain.

-

The molecular ion peak [M]⁺.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for structural elucidation and can be used to confirm the identity of the main component and identify impurities if they are present at sufficient levels (typically >0.1%).

Expected ¹H NMR Chemical Shifts (estimated based on analogs):

-

Aromatic Protons: Three signals in the aromatic region (δ 7.0-8.0 ppm), appearing as multiplets or singlets depending on the coupling.

-

Butoxy Group:

-

-OCH₂-: A triplet around δ 4.0 ppm.

-

-CH₂CH₂CH₂-: Two multiplets between δ 1.5-1.8 ppm.

-

-CH₃: A triplet around δ 1.0 ppm.

-

-

Methyl Ester: A singlet around δ 3.9 ppm.

Expected ¹³C NMR Chemical Shifts (estimated based on analogs):

-

Carbonyl Carbon: δ ~165 ppm.

-

Aromatic Carbons: Signals between δ 110-160 ppm. The carbon attached to the bromine will be at a lower field.

-

Butoxy Carbons: -OCH₂- at δ ~68 ppm, and other aliphatic carbons between δ 13-31 ppm.

-

Methyl Ester Carbon: δ ~52 ppm.[11]

Authoritative Grounding and Trustworthiness

The analytical protocols described herein are designed to be self-validating and are grounded in established principles of analytical chemistry. For commercial release, these methods should be fully validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, which outline the requirements for validation of analytical procedures.[12][13] Furthermore, the control of impurities should adhere to the principles laid out in ICH Q3A for new drug substances, which defines thresholds for reporting, identification, and qualification of impurities.[14][15] The European Pharmacopoeia also provides guidance on the control of impurities in substances for pharmaceutical use.[14]

The use of certified reference standards is crucial for the accurate quantification of the main component and any identified impurities.[16]

Conclusion

Ensuring the purity of this compound is a critical step in the development of safe and effective pharmaceuticals. A thorough understanding of its synthetic pathway allows for the prediction of potential impurities. A combination of HPLC for quantitative purity assessment, GC-MS for impurity identification, and NMR for structural confirmation provides a robust analytical strategy. By adhering to the principles of method validation and impurity control outlined by regulatory bodies such as the ICH and pharmacopeias, researchers and drug development professionals can have high confidence in the quality of this important synthetic intermediate.

References

-

Organic Syntheses. (n.d.). 3,5-Dihydroxybenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN110540496A - A kind of preparation method of 3,5-dihydroxybenzoic acid.

-

Wikipedia. (2023, November 28). Williamson ether synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

MDPI. (2021, July 15). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Fischer–Speier esterification. Retrieved from [Link]

-

BYJU'S. (n.d.). Fischer Esterification Detailed Mechanism. Retrieved from [Link]

- Google Patents. (n.d.). EP0691323A1 - Process for preparing 3,5-dihydroxy 4-bromobenzoic acid.

- Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.

-

ResearchGate. (n.d.). Kinetics of bromination of o-hydroxy benzoic acid: effect of added bromide ions. Retrieved from [Link]

- Google Patents. (n.d.). EP0599688A1 - Process for O-alkylation of phenolic compounds.

-

The Royal Society of Chemistry. (2014). Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. Retrieved from [Link]

-

Applied Analytics. (n.d.). Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). Retrieved from [Link]

-

European Medicines Agency. (2004, April 22). CPMP guideline on control of impurities of pharmacopoeia General Monograph. Retrieved from [Link]

-

Semantic Scholar. (2022, November 17). Selective O-alkylation of Phenol Using Dimethyl Ether. Retrieved from [Link]

-

EDQM, Council of Europe. (2019). Impurity Control in the European Pharmacopoeia. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2023, November). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

-

PubMed. (2013, May 15). Mass spectra of methyl esters of brominated fatty acids and their presence in soft drinks and cocktail syrups. Retrieved from [Link]

-

EDQM FAQs. (2021, September 15). The limit for unspecified impurities in the monograph is higher than the values defined in general monograph Substances for pharmaceutical use (2034) (Table 2034.-1) and general chapter 5.10. Control of impurities in substances for pharmaceutical use. Retrieved from [Link]

-

Quora. (2017, February 8). How is the mechanism of side reaction, dibrominated product, which generated during bromination of methylbenzene by NBS/BPO?. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Retrieved from [Link]

-

Lab Manager. (2026, January 8). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]

- 3. personal.tcu.edu [personal.tcu.edu]

- 4. researchgate.net [researchgate.net]

- 5. 192810-12-1|Methyl 3-bromo-5-hydroxybenzoate|Suzhou Health Chemicals Co., Ltd. [healthchemicals.com]

- 6. mdpi.com [mdpi.com]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. rsc.org [rsc.org]

- 10. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. rsc.org [rsc.org]

- 12. fda.gov [fda.gov]

- 13. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 14. ema.europa.eu [ema.europa.eu]

- 15. edqm.eu [edqm.eu]

- 16. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-bromo-5-butoxybenzoate

Welcome to the technical support center for the synthesis of Methyl 3-bromo-5-butoxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we will address common challenges and side reactions encountered during the synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our aim is to equip you with the knowledge to optimize your reaction conditions, maximize your yield, and ensure the purity of your final product.

Synthesis Overview: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step process starting from 3-bromo-5-hydroxybenzoic acid. The first step is a Fischer esterification to produce methyl 3-bromo-5-hydroxybenzoate, followed by a Williamson ether synthesis to introduce the butoxy group.

Caption: Reversible nature of the Fischer-Speier esterification.

Q2: I am observing an unexpected byproduct in my esterification reaction. What could it be?

A2: While the Fischer esterification is generally a clean reaction, side reactions can occur under certain conditions:

-

Ether Formation: At high temperatures, the alcohol can undergo acid-catalyzed dehydration to form an ether (e.g., dimethyl ether from methanol). This is more prevalent with secondary and tertiary alcohols but can occur with primary alcohols under forcing conditions.

-

Intramolecular Reactions: For more complex starting materials, intramolecular reactions could be a possibility, though this is not a concern with 3-bromo-5-hydroxybenzoic acid.

Experimental Protocol: Fischer Esterification

-

To a solution of 3-bromo-5-hydroxybenzoic acid (1.0 eq) in anhydrous methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by TLC or LCMS.

-

After completion, cool the mixture and remove the excess methanol under reduced pressure.

-

Dilute the residue with ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the acid, followed by a brine wash. [1]5. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude methyl 3-bromo-5-hydroxybenzoate. [1]

Part 2: Williamson Ether Synthesis for Butoxylation

The second step is the etherification of the phenolic hydroxyl group of methyl 3-bromo-5-hydroxybenzoate with a butyl halide. This SN2 reaction is where several side reactions can significantly impact the purity and yield of the final product. [2][3]

Frequently Asked Questions (FAQs) for Williamson Ether Synthesis

Q1: My Williamson ether synthesis is giving a low yield of the desired product. What are the likely causes?

A1: Low yields in this step can often be attributed to competing side reactions or suboptimal reaction conditions:

-

Incomplete Deprotonation: The phenoxide is the active nucleophile in this reaction. Incomplete deprotonation of the phenol will result in unreacted starting material.

-

Troubleshooting:

-

Use a sufficiently strong base to completely deprotonate the phenol. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).

-

Ensure the reaction is performed under anhydrous conditions, as water will quench the base.

-

-

-

Elimination (E2) Side Reaction: The alkoxide base can react with the alkyl halide in an elimination reaction to form an alkene, especially if the alkyl halide is sterically hindered. [3][4] * Troubleshooting:

Use a primary alkyl halide like butyl bromide, which is less prone to elimination than secondary or tertiary halides. [2] * Avoid using sterically hindered bases if possible.

Maintain a moderate reaction temperature, as higher temperatures can favor elimination.

Caption: Competing SN2 and E2 pathways in Williamson ether synthesis.

Q2: I am seeing byproducts with different molecular weights than my starting material or desired product. What are they?

A2: Several unexpected byproducts can arise from this reaction:

-

C-Alkylation: Phenoxides are ambident nucleophiles, meaning they can be alkylated at the oxygen (O-alkylation) or at a carbon on the aromatic ring (C-alkylation). [3]While O-alkylation is generally favored, some C-alkylation can occur, leading to the formation of a butyl group directly attached to the benzene ring.

-

Troubleshooting:

-

The choice of solvent can influence the O/C alkylation ratio. Protic solvents can solvate the oxygen of the phenoxide, making it less nucleophilic and potentially increasing C-alkylation. Aprotic polar solvents like DMF or DMSO are generally preferred.

-

-

-

Saponification of the Ester: If a strong base like sodium hydroxide or potassium hydroxide is used in excess or at high temperatures, it can hydrolyze the methyl ester back to a carboxylic acid.

-

Troubleshooting:

-

Use a non-nucleophilic base like potassium carbonate or sodium hydride.

-

If using hydroxide bases, carefully control the stoichiometry and reaction temperature.

-

-

-

Dialkylation: Although less common, if there were any residual dihydroxy starting material, it could be dialkylated.

Q3: I am having trouble with the purification of the final product. What are the best methods?

A3: The purification of this compound often involves removing unreacted starting materials and the byproducts mentioned above.

-

Column Chromatography: This is a very effective method for separating the desired product from closely related impurities. [5]A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.

-

Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system can be an efficient purification method.

-

Aqueous Workup: A thorough aqueous workup is crucial to remove the base and any water-soluble byproducts. Washing with a dilute acid can help remove any remaining basic impurities.

Experimental Protocol: Williamson Ether Synthesis

-

To a solution of methyl 3-bromo-5-hydroxybenzoate (1.0 eq) in an anhydrous aprotic solvent like DMF or acetone, add a suitable base such as potassium carbonate (1.5-2.0 eq).

-

Stir the mixture at room temperature for 30 minutes to an hour to ensure the formation of the phenoxide.

-

Add butyl bromide (1.1-1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor its progress by TLC or LCMS.

-

Once the reaction is complete, cool the mixture and filter off the inorganic salts.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Summary of Potential Side Products and Their Origin

| Side Product | Originating Step | Cause | Mitigation Strategies |

| 3-bromo-5-hydroxybenzoic acid | Esterification | Incomplete reaction due to water or insufficient catalyst. | Use excess methanol, a dehydrating agent, and an adequate amount of acid catalyst. |

| Dimethyl ether | Esterification | High reaction temperatures causing alcohol self-condensation. | Maintain a controlled reflux temperature. |

| Butene | Ether Synthesis | E2 elimination of butyl bromide. | Use a primary alkyl halide, avoid sterically hindered bases, and maintain moderate temperatures. |

| C-alkylated product | Ether Synthesis | Reaction at the carbon of the aromatic ring. | Use aprotic polar solvents like DMF or DMSO. |

| 3-bromo-5-butoxybenzoic acid | Ether Synthesis | Saponification of the methyl ester by a strong base. | Use non-nucleophilic bases like K₂CO₃ or NaH; control stoichiometry and temperature. |

| Methyl 3,5-dibromo-X-butoxybenzoate | Bromination (if performed on the butoxy derivative) | Over-bromination of the activated aromatic ring. | Careful control of brominating agent stoichiometry and reaction temperature. [6] |

References

- Google Patents. (n.d.). CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. Retrieved from [Link]

- Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.

-

MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

-

The Royal Society of Chemistry. (2018). SUPPORTING INFORMATION - Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Reactions of Aromatic Compounds. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 6). Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene [Video]. YouTube. Retrieved from [Link]

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 21.6: Condensation of Acids with Alcohols- The Fischer Esterification. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

-

J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

-

Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

Sources

- 1. METHYL 5-BROMO-3-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 2. byjus.com [byjus.com]

- 3. jk-sci.com [jk-sci.com]

- 4. youtube.com [youtube.com]

- 5. Methyl 3-amino-5-bromo-2-hydroxybenzoate 95+% synthesis - chemicalbook [chemicalbook.com]

- 6. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]

Scale-up considerations for Methyl 3-bromo-5-butoxybenzoate production.

Welcome to the technical support center for the production of Methyl 3-bromo-5-butoxybenzoate. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this important intermediate from laboratory scale to pilot or manufacturing scale. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical and engineering principles to empower you to troubleshoot and optimize this synthesis effectively. The challenges encountered during scale-up are rarely a simple linear extrapolation of bench-scale experiments; they involve complex interplay between reaction kinetics, heat and mass transfer, and equipment limitations.[1][2] This document provides field-proven insights to navigate these complexities.

Section 1: Synthesis Overview and Key Transformations

The most reliable and scalable synthetic route to this compound involves a two-step process starting from 3-bromo-5-hydroxybenzoic acid. This pathway is generally preferred over alternatives due to the robust nature of each transformation and the relative ease of controlling reaction conditions and impurity profiles.

The two core transformations are:

-

Fischer Esterification: The carboxylic acid is converted to its methyl ester.

-

Williamson Ether Synthesis: The phenolic hydroxyl group is alkylated using a butylating agent.

Below is a workflow diagram illustrating this synthetic pathway.

Caption: Recommended two-step synthesis workflow.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials and their required purity for a successful scale-up?

A: For the recommended two-step synthesis, the primary starting material is 3-bromo-5-hydroxybenzoic acid . A purity of >98% is advised. Impurities in this starting material, particularly isomers or di-hydroxy analogs, can lead to the formation of difficult-to-remove byproducts that complicate downstream purification. The other key reagents are Methanol (anhydrous grade is preferred for the esterification to minimize water content), 1-Bromobutane (>99%), and a suitable base like Potassium Carbonate (anhydrous, finely milled for better reactivity). Always assess raw material quality upon receipt, as variability can significantly impact process robustness.[1]

Q2: Which reaction is the most critical to monitor during scale-up and why?

A: While both steps require careful monitoring, the Williamson ether synthesis (alkylation step) is the most critical during scale-up. This reaction is typically run at elevated temperatures and can be exothermic. The primary challenge in large reactors is inefficient heat transfer due to a lower surface-area-to-volume ratio.[1] This can lead to localized hot spots, increasing the rate of side reactions, such as O-alkylation vs. potential C-alkylation or the formation of degradation products. Careful control of the heating ramp rate and continuous monitoring of the internal reaction temperature are crucial for safety and product quality.[3]

Q3: What are the typical purity specifications and analytical methods for the final product?

A: For use as a pharmaceutical intermediate, this compound typically requires a purity of >99.0% as determined by HPLC. Key impurities to monitor for include the starting material (Methyl 3-bromo-5-hydroxybenzoate), any over-alkylated byproducts, and residual solvents. A typical analytical package would include HPLC for purity, GC for residual solvents, and ¹H NMR or LC-MS for structural confirmation.[4][5]

Q4: What are the primary safety hazards associated with this process at scale?

A: The main hazards are:

-

Flammable Solvents: Methanol and acetone are flammable. Large-scale operations require appropriately grounded equipment and an inert atmosphere (e.g., nitrogen blanket) to mitigate ignition risks.

-

Corrosive Acid: Concentrated sulfuric acid, used as a catalyst in the esterification, is highly corrosive. Use appropriate personal protective equipment (PPE) and acid-resistant charging equipment.

-

Thermal Runaway: As mentioned in Q2, the alkylation step can be exothermic. A failure in the cooling system could lead to a thermal runaway, causing a rapid increase in temperature and pressure. A thorough risk assessment is essential before any scale-up.[3][6]

-

Pressure Build-up: Ensure reactors are equipped with adequate venting systems, especially for heated reactions. Using gas inlet adapters is preferable to needles for nitrogen lines on larger setups to prevent over-pressurization.[6]

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Step 1: Esterification of 3-bromo-5-hydroxybenzoic acid

Q: My esterification reaction is stalling, and I have significant amounts of unreacted carboxylic acid. What is the cause and how can I fix it?

A: Root Cause: The Fischer esterification is an equilibrium-controlled reaction.[7] The presence of water, either from non-anhydrous reagents or as a byproduct of the reaction itself, will push the equilibrium back towards the starting materials.

Solutions:

-

Use Excess Alcohol: The most straightforward method to drive the equilibrium forward is to use methanol as the solvent, creating a large molar excess. This is often the most practical solution at scale.[7]

-

Remove Water: On a larger scale, a Dean-Stark trap can be configured with a co-solvent like toluene to azeotropically remove water as it is formed, effectively pulling the reaction to completion.[7]

-

Check Catalyst Activity: Ensure the acid catalyst (e.g., H₂SO₄) has not been deactivated by moisture or basic impurities in the starting material. A catalytic amount (1-5 mol%) is typically sufficient.

Q: I'm observing the formation of a dark-colored, tar-like substance during the esterification, especially at higher temperatures. What is it and how can I prevent it?

A: Root Cause: Phenolic compounds can be sensitive to strong acid and high temperatures, leading to decomposition or polymerization. The combination of concentrated sulfuric acid and prolonged heating can cause side reactions.

Solutions:

-

Lower Reaction Temperature: Conduct the reflux at the lowest possible temperature (the boiling point of methanol, ~65 °C). Avoid aggressive heating that could create hot spots on the reactor wall.

-

Alternative Acid Catalyst: Consider using a milder acid catalyst such as p-toluenesulfonic acid (p-TsOH) or an acidic resin, which can reduce the extent of degradation.

-

In-situ HCl Generation: A very effective lab-scale method that can be adapted for scale-up is the slow addition of acetyl chloride to cold methanol.[8] This generates anhydrous HCl in situ, providing a highly effective, less-degrading acidic environment.

Step 2: Alkylation of Methyl 3-bromo-5-hydroxybenzoate

Q: The alkylation reaction is very slow or incomplete, even after prolonged heating. What factors could be responsible?

A: Root Cause: Incomplete deprotonation of the phenol or poor reactivity of the reagents can lead to a sluggish reaction.

Solutions:

-

Base Selection and Quality: Potassium carbonate (K₂CO₃) is a good choice, but its effectiveness depends on it being anhydrous and having a small particle size (high surface area). Ensure the K₂CO₃ is freshly dried. Using a stronger base like cesium carbonate (Cs₂CO₃) can accelerate the reaction, but it is significantly more expensive.

-

Solvent Choice: A polar aprotic solvent is required. Acetone is a good starting point. If the reaction is still slow, switching to a higher-boiling solvent like N,N-Dimethylformamide (DMF) or acetonitrile can increase the reaction rate. However, be aware of the higher toxicity and purification challenges associated with DMF.[9]

-

Phase Transfer Catalyst: In a biphasic system or if the base has low solubility, adding a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly improve the reaction rate by transporting the phenoxide ion into the organic phase.

Q: My final product is contaminated with an impurity that has a similar retention time in HPLC but a different mass. What could it be?

A: Root Cause: A common byproduct is the starting material, Methyl 3-bromo-5-hydroxybenzoate. Another possibility is the formation of a butyl ester through transesterification if the reaction is run for too long at high temperatures, especially if there is any residual acid. A less common but possible byproduct is C-alkylation on the aromatic ring.

Solutions:

-

Optimize Stoichiometry: Use a slight excess of 1-bromobutane (e.g., 1.1-1.2 equivalents) to ensure complete conversion of the starting phenol.

-

Control Reaction Time and Temperature: Monitor the reaction by HPLC. Once the starting material is consumed (<1%), cool the reaction to prevent the formation of temperature-dependent byproducts.

-

Purification: This impurity can often be removed during workup. Washing the organic layer with a dilute aqueous base solution (e.g., 1M NaOH) can extract the unreacted phenolic starting material. The final product can then be purified by recrystallization from a suitable solvent system like ethanol/water or heptane/ethyl acetate.

General Scale-Up & Purification Issues

Q: I lost a significant amount of product during the aqueous workup. Where did it go?

A: Root Cause: The product, while organic-soluble, may have some partial solubility in the aqueous phase, especially if large volumes of water are used. Emulsion formation during extraction is another common cause of yield loss at scale.

Solutions:

-

Back-Extraction: After the initial separation, extract the aqueous layer again with a fresh portion of your organic solvent (e.g., ethyl acetate) to recover any dissolved product.[5]

-

Brine Wash: Before drying the combined organic layers, wash them with a saturated sodium chloride solution (brine). This helps to break emulsions and reduces the amount of dissolved water in the organic phase.

-

Minimize Aqueous Volume: Use the minimum volume of water necessary for effective washing to reduce solubility losses.

Q: My final product fails to crystallize, or it oils out. How can I achieve a solid, filterable product?

A: Root Cause: This is usually due to residual impurities that inhibit crystal lattice formation or using an inappropriate crystallization solvent.

Solutions:

-

Solvent Screening: Perform small-scale solvent screening to find an optimal system. A good system is one where the product is highly soluble at high temperatures and poorly soluble at low temperatures. Common choices include isopropanol, ethanol, heptane, or mixtures like ethyl acetate/heptane.

-

Seeding: If you have a small amount of pure, solid material, use it to seed the supersaturated solution. This provides a template for crystal growth and can dramatically improve crystallization success.

-

Controlled Cooling: Do not crash-cool the solution. A slow, controlled cooling rate promotes the formation of larger, purer crystals. A typical profile might be to cool from reflux to 60°C over 1 hour, then to 20°C over 2 hours, and finally to 0-5°C for at least 1 hour before filtration.

Section 4: Key Process Parameters for Scale-Up

The following table provides a starting point for scaling the synthesis. Note that parameters like reaction time and mixing speed may need to be optimized based on your specific equipment.[10]

| Parameter | Lab Scale (10 g SM) | Pilot Scale (1 kg SM) | Rationale for Change |

| Step 1: Esterification | |||

| 3-bromo-5-hydroxybenzoic acid | 10.0 g (1.0 eq) | 1.0 kg (1.0 eq) | - |

| Methanol (Solvent) | 100 mL (10 vol) | 8 L (8 vol) | Reduced solvent volume to improve throughput; still a large excess. |

| Conc. H₂SO₄ (Catalyst) | 0.5 mL | 40 mL | Maintained catalytic ratio. Addition should be slow and controlled. |

| Reaction Temperature | ~65 °C (Reflux) | ~65 °C (Reflux) | Temperature is dictated by the solvent's boiling point. |

| Reaction Time | 4-8 hours | 8-16 hours | Reactions at scale often require longer times for completion.[3] |

| Step 2: Alkylation | |||

| Methyl 3-bromo-5-hydroxybenzoate | ~10.6 g (1.0 eq) | ~1.06 kg (1.0 eq) | Input from previous step. |

| Acetone (Solvent) | 100 mL (10 vol) | 8 L (8 vol) | Reduced solvent volume for concentration. |

| K₂CO₃ (Base) | 9.5 g (1.5 eq) | 0.95 kg (1.5 eq) | Molar ratio maintained. Ensure it's finely powdered for scale-up. |

| 1-Bromobutane | 7.5 mL (1.2 eq) | 0.75 L (1.2 eq) | Slight excess to drive reaction to completion. |

| Reaction Temperature | ~56 °C (Reflux) | ~56 °C (Reflux) | Maintain consistent temperature; monitor internal temp closely.[3] |

| Reaction Time | 6-12 hours | 12-24 hours | Slower heat and mass transfer at scale can prolong reaction time. |

Section 5: Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 3-bromo-5-hydroxybenzoate (Esterification)

-

To a reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge Methanol (8 L per 1 kg of starting material).

-

Begin stirring and slowly add concentrated Sulfuric Acid (40 mL per 1 kg of starting material). An exotherm will be observed; ensure the temperature does not exceed 40 °C.

-

Charge 3-bromo-5-hydroxybenzoic acid (1.0 kg) to the reactor.

-

Heat the mixture to reflux (~65 °C) and maintain for 8-16 hours.

-

Monitor the reaction progress by HPLC until the starting material is <2% of the total peak area.

-

Once complete, cool the reaction mixture to 20-25 °C.

-

Slowly add the reaction mixture to chilled water (20 L), causing the product to precipitate.

-

Stir the resulting slurry for 1 hour at 10-15 °C.

-

Filter the solid product, wash the cake with water (2 x 5 L) until the filtrate is neutral (pH 6-7).

-

Dry the solid in a vacuum oven at 50-60 °C to a constant weight.

Protocol 2: Synthesis of this compound (Alkylation)

-

To a clean, dry reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe under a nitrogen atmosphere, charge Methyl 3-bromo-5-hydroxybenzoate (1.06 kg).

-

Charge Acetone (8 L), anhydrous Potassium Carbonate (0.95 kg), and 1-Bromobutane (0.75 L).

-

Begin stirring and heat the mixture to reflux (~56 °C).

-

Maintain at reflux for 12-24 hours, monitoring by HPLC until the starting material is <1.0%.

-

Cool the reaction mixture to 20-25 °C.

-

Filter off the inorganic salts (K₂CO₃ and KBr) and wash the filter cake with Acetone (2 x 1 L).

-

Combine the filtrate and washes and concentrate under reduced pressure to obtain a crude oil or solid.

-

Dissolve the crude material in a suitable organic solvent like Ethyl Acetate (5 L).

-

Wash the organic solution with water (2 x 3 L) and then with saturated brine (1 x 3 L).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).

Section 6: Scale-Up Safety Risk Assessment

A proactive approach to safety is paramount when scaling up any chemical process.[3][6] A Hazard and Operability (HAZOP) study should be conducted to identify potential deviations from the intended process and their consequences. The diagram below illustrates the logical framework for such an analysis.

Caption: HAZOP logic for thermal runaway risk.

Key Safety Recommendations:

-

Never Scale Blindly: Do not increase the batch size by more than a factor of three to five from the previously successful scale without a full safety review.[3][6]

-

Monitor Exotherms: For the first scale-up of the alkylation, ensure continuous monitoring of both the internal reaction temperature and the jacket temperature. A significant difference can indicate poor heat transfer or the beginning of an exotherm.

-

Material Handling: Use closed systems for transferring large quantities of flammable solvents. Ensure adequate ventilation and have appropriate spill kits readily available.

-

Emergency Preparedness: Before starting the reaction, ensure all operators are aware of the emergency shutdown procedures, including the location and use of quench materials (e.g., a pre-chilled solvent) and fire suppression systems.

References

- NINGBO INNO PHARMCHEM CO.,LTD. Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications.

- Google Patents. WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.

- Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. International Journal of Creative Research Thoughts.

- Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.

- Benchchem. Methyl 5-bromo-3-hydroxy-2-methylbenzoate | 1492040-87-5.

- Stanford Environmental Health & Safety. Scale Up Safety_FINAL.

- PubChem. Methyl 3-bromo-5-methylbenzoate | C9H9BrO2 | CID 22613903.

- Google Patents. CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method.

- ChemicalBook. 3-bromo-5-methylbenzoic acid synthesis.

- ChemicalBook. METHYL 5-BROMO-3-HYDROXYBENZOATE synthesis.

- Tianming Pharmaceutical. Scale Up Challenges for Intermediates: A Practical Guide.

- ACS Publications. Managing Hazards for Scale Up of Chemical Manufacturing Processes.

- Lab Manager. How to Scale Up a New Synthesis Reaction.

- jOeCHEM. Esterification--Making Esters from Carboxylic Acids. YouTube.

- The Chemical Engineer. Rules of Thumb: Scale-up - Features.

- HWS Labortechnik Mainz. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.

- Chemguide. mechanism for the esterification reaction.

- University of California, Santa Barbara. Scale-Up Reaction Safety.

-

ResearchGate. Safe Scale-Up of an N -Bromosuccinimide Involved Bromination Reaction. Available at: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9Rp2K_IEq1ZM-3jZxF-Jq5xIoY1VfzQsHs3Rv4TCfkaMcBC7TZDtVA3yiXGQEA_PZpBX8erEzkqEWTI8wF1xkMIr8xpE0CkuDXDIYqo0N53d4KQQdcKzJh1nRjBZIaPgSnAMeNV_br-VXcA8nr0tUpKbp1LUtMAqKDlwSTd2XSFUugJPmYV_Gx0dtAiWPcIfZNW_6xSuH6hezSFurG24suAdukcpsiUkovLDbVJ6mTJSJiw==]([Link]

Sources

- 1. tianmingpharm.com [tianmingpharm.com]

- 2. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]

- 3. ehs.stanford.edu [ehs.stanford.edu]

- 4. nbinno.com [nbinno.com]

- 5. 3-bromo-5-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. METHYL 5-BROMO-3-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 9. scientificupdate.com [scientificupdate.com]

- 10. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]

Technical Support Center: Purification of Methyl 3-bromo-5-butoxybenzoate

Welcome to the technical support guide for Methyl 3-bromo-5-butoxybenzoate. This document is designed for researchers, medicinal chemists, and process development scientists to troubleshoot and resolve purity-related challenges with this common intermediate. The following sections provide answers to frequently encountered issues and in-depth guides to essential purification techniques.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial observations when product purity is suboptimal.

Q1: My final product is an oil or a low-melting solid, but literature suggests it should be a crystalline solid. What are the likely causes?

A: This is a frequent issue, typically pointing to the presence of low-molecular-weight, non-polar impurities. The most common culprits are residual solvents (e.g., ethyl acetate, hexanes, DMF) or unreacted starting materials from the alkylation step, such as 1-bromobutane. These impurities act as a eutectic contaminant, depressing the melting point and preventing proper crystal lattice formation.

-

Immediate Action: Place the sample under high vacuum (e.g., <1 mmHg) for several hours to remove volatile solvents. A gentle warming to ~30-40°C can facilitate this process, but avoid excessive heat which could sublime the product.

-

Next Step: If the material remains oily, proceed to the troubleshooting guides for removing unreacted starting materials.

Q2: My NMR spectrum shows a broad peak in the aromatic region and a singlet around 10-12 ppm. What is this impurity?

A: The presence of a signal at this downfield chemical shift is characteristic of a carboxylic acid proton. This indicates that you have residual 3-bromo-5-butoxybenzoic acid, likely due to incomplete esterification or hydrolysis of the methyl ester during the workup.

-

Root Cause: Hydrolysis can occur if the reaction mixture is exposed to strongly basic (e.g., NaOH, KOH) or acidic conditions at elevated temperatures during the workup.

-

Solution: This acidic impurity is easily removed using a basic wash during liquid-liquid extraction. Refer to the Troubleshooting Guide for Acidic Impurities for a detailed protocol.

Q3: My product has a persistent yellow or brown discoloration. How can I obtain a white, crystalline solid?

A: Color in organic compounds often arises from highly conjugated, minor impurities or oxidation byproducts. These can be difficult to remove via standard chromatography.

-

Primary Cause: These impurities are often formed from minor side reactions at elevated temperatures or prolonged exposure to air.

-

Recommended Solution: Treatment with activated carbon during recrystallization is a highly effective method for adsorbing colored impurities.[1][2][3] See the Detailed Protocol: Recrystallization with Activated Carbon for a step-by-step guide.

Part 2: In-Depth Troubleshooting Guides

This section provides structured approaches to resolving specific, identified purity challenges.

Issue 1: Contamination with Acidic Starting Material

If your analytical data (NMR, LC-MS) confirms the presence of 3-bromo-5-hydroxybenzoic acid or its butoxy derivative, an acid-base extraction is the most efficient removal method.[4][5][6]

The Principle: The target compound, this compound, is a neutral ester. The impurity is a carboxylic acid. By washing an organic solution of the crude product with a mild aqueous base (like sodium bicarbonate), the acidic impurity is deprotonated to form a water-soluble carboxylate salt.[4][5][7] This salt partitions into the aqueous layer, leaving the pure, neutral ester in the organic layer.

Workflow: Acidic Impurity Removal

Caption: Acid-base extraction workflow for removing acidic impurities.

Caution: Avoid using strong bases like sodium hydroxide (NaOH) for the wash, as this can lead to saponification (hydrolysis) of the desired methyl ester product, especially with vigorous mixing or elevated temperatures.[5]

Issue 2: Contamination with Non-polar Byproducts or Starting Materials

Impurities such as unreacted 1-bromobutane, or byproducts like 3,5-dibromobenzoate derivatives, have polarities very similar to the desired product. These are not effectively removed by a simple wash and require chromatographic separation.[8][9] Flash column chromatography is the standard technique for this challenge.[10][11][12]

The Principle: Flash chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system, or "eluent").[11] Less polar compounds have weaker interactions with the polar silica gel and travel down the column faster, while more polar compounds are retained longer. By carefully selecting the eluent system, a clean separation can be achieved.

Key Parameters for Separation:

| Compound | Relative Polarity | Expected Elution Order (Hexane/EtOAc) |

| 1-Bromobutane | Very Low | First |

| Dibrominated Byproduct | Low | Early |

| This compound | Medium | Middle (Target) |

| 3-bromo-5-hydroxybenzoate | High | Last (or retained on column) |

Experimental Protocol: Flash Column Chromatography

-

Solvent System Selection:

-

Using Thin-Layer Chromatography (TLC), identify a solvent system (e.g., Hexanes:Ethyl Acetate) that gives the target product an Rf value of ~0.25-0.35 . This provides the optimal balance for good separation.

-

Start with a low polarity mixture (e.g., 95:5 Hex:EtOAc) and gradually increase the ethyl acetate concentration.

-

-

Column Packing:

-

Select a column with a diameter appropriate for the sample size (a rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight).[9]

-

Prepare a slurry of silica gel (230-400 mesh is standard for flash chromatography) in the initial, low-polarity eluent.[11]

-

Pour the slurry into the column and use gentle air pressure to pack a uniform bed.

-

-

Sample Loading:

-

Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like dichloromethane.

-

Pro-Tip: For best resolution, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the product in a volatile solvent (e.g., DCM), add silica gel, and evaporate the solvent to dryness. Carefully layer the resulting free-flowing powder onto the top of the column bed.

-

-

Elution and Fraction Collection:

-

Begin eluting the column with the chosen solvent system, applying positive pressure.

-

Collect fractions in test tubes and monitor the elution process by TLC.

-

Combine fractions containing the pure product, as determined by TLC.

-

-

Product Isolation:

-

Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.

-

Issue 3: Product Fails to Crystallize or "Oils Out"

Even after chromatography, a product can sometimes be reluctant to crystallize from solution. This can be due to residual minor impurities or the choice of an inappropriate recrystallization solvent.[9][13]

The Principle: Recrystallization is a powerful purification technique based on solubility differences.[14][15] An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4°C).[9] Impurities should either be insoluble at high temperatures (and can be filtered off) or remain soluble at low temperatures (and are removed with the mother liquor).

Decision Matrix: Recrystallization Troubleshooting

Caption: Troubleshooting guide for common recrystallization problems.

Experimental Protocol: Recrystallization with Activated Carbon

-

Solvent Selection: Based on the structure (an aromatic ester), good starting solvents to screen are methanol, ethanol, isopropanol, or mixed solvent systems like ethyl acetate/hexanes.[13][16]

-

Dissolution: Place the crude, colored solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to dissolve the solid completely at the solvent's boiling point.

-

Decolorization:

-

Remove the flask from the heat source and allow the boiling to subside slightly.

-

Add a very small amount of activated carbon (a spatula tip, typically 1-2% of the solute mass). Caution: Adding carbon to a boiling solution will cause it to boil over violently.

-

Gently reheat the mixture to boiling for 2-5 minutes.[2]

-

-

Hot Filtration:

-

Set up a gravity filtration apparatus (fluted filter paper in a stemless funnel) and pre-heat it by pouring hot solvent through it. This prevents premature crystallization in the funnel.

-

Filter the hot, carbon-containing solution quickly into a clean, warm flask. The filtrate should be colorless.

-

-

Crystallization:

-

Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

-

Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize product recovery.

-

-

Isolation:

-

Collect the crystals by vacuum filtration (using a Büchner funnel).

-

Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

-

Dry the purified crystals under vacuum.

-

References

-

Retracted: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. Available at: [Link]

-

SUPPORTING INFORMATION. The Royal Society of Chemistry. Available at: [Link]

-

Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Methyl 3-bromo-5-methylbenzoate | C9H9BrO2 | CID 22613903. PubChem. Available at: [Link]

-

3-Bromo-5-methoxybenzoic acid | C8H7BrO3 | CID 4060048. PubChem. Available at: [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

-

Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available at: [Link]

-

Recrystallization. University of California, Los Angeles. Available at: [Link]

-

Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]

-

Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: [Link]

-

Williamson ether synthesis. Wikipedia. Available at: [Link]

-

Recrystallization and Crystallization. University of California, Davis. Available at: [Link]

-

Acid–base extraction. Wikipedia. Available at: [Link]

-

Acid-Base Extraction. University of Toronto. Available at: [Link]

-

Williamson Ether Synthesis. Chemistry LibreTexts. Available at: [Link]

- Purification of aromatic polycarboxylic acids by recrystallization.Google Patents.

-

Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. Available at: [Link]

-

Recrystallization Steps. Labster. Available at: [Link]

-

Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Reddit. Available at: [Link]

-

Williamson Ether Synthesis reaction. BYJU'S. Available at: [Link]

-

Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available at: [Link]

-

Activated Carbon Reactivation, Recycling Process. Carbotecnia. Available at: [Link]

-

Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Available at: [Link]

-

Recrystallization. YouTube. Available at: [Link]

-

Separation of Acidic, Basic and Neutral Compounds. Magritek. Available at: [Link]

-

Flash Column Chromatography. YouTube. Available at: [Link]

-

The Role Of Activated Carbon In Organic Synthesis. Xingyuan Industry. Available at: [Link]

-

Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]

-

Recrystallization. Wired Chemist. Available at: [Link]

-

Methyl 5-bromo-2-hydroxy-3-methoxybenzoate. PubChem. Available at: [Link]

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. theory.labster.com [theory.labster.com]

- 3. The Role Of Activated Carbon In Organic Synthesis [xygrup.cn]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 6. magritek.com [magritek.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. rsc.org [rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Methyl 3-amino-5-bromo-2-hydroxybenzoate 95+% synthesis - chemicalbook [chemicalbook.com]

- 11. orgsyn.org [orgsyn.org]

- 12. youtube.com [youtube.com]

- 13. Reagents & Solvents [chem.rochester.edu]

- 14. scs.illinois.edu [scs.illinois.edu]

- 15. m.youtube.com [m.youtube.com]

- 16. reddit.com [reddit.com]

Validation & Comparative

A Comparative Analysis of the Reactivity of Methyl 3-bromo-5-butoxybenzoate in Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution Reactions

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, substituted benzoates serve as pivotal building blocks.[1] Among these, Methyl 3-bromo-5-butoxybenzoate stands out as a versatile intermediate. Its reactivity, governed by the interplay of its substituent groups, allows for a diverse range of chemical transformations. This guide provides an in-depth comparison of the reactivity of this compound with other benzoates, focusing on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. Through an examination of the electronic and steric effects of its substituents, supported by experimental data and protocols, we aim to provide a comprehensive resource for chemists to effectively utilize this and similar reagents.

Understanding the Reactivity Landscape of Substituted Benzoates

The reactivity of a substituted benzoate is fundamentally dictated by the electronic nature and position of the substituents on the aromatic ring. These groups can either donate or withdraw electron density, thereby influencing the susceptibility of the molecule to attack by electrophiles or nucleophiles.

-

Electron-Donating Groups (EDGs) , such as alkoxy (e.g., butoxy) and alkyl groups, increase the electron density of the aromatic ring through resonance and inductive effects.[2][3] This generally enhances the rate of electrophilic aromatic substitution and can influence the oxidative addition step in palladium-catalyzed cross-coupling reactions.

-

Electron-Withdrawing Groups (EWGs) , such as bromo, nitro, and ester groups, decrease the electron density of the ring.[4] This deactivates the ring towards electrophilic attack but is a crucial prerequisite for nucleophilic aromatic substitution.[5]

The position of these substituents is also critical. For instance, in nucleophilic aromatic substitution, an electron-withdrawing group positioned ortho or para to the leaving group provides greater stabilization of the negatively charged intermediate (Meisenheimer complex), leading to faster reaction rates compared to a meta-positioning.[6]

Comparative Reactivity of this compound

The structure of this compound presents a unique combination of substituents: a bromine atom (an EWG by induction, but a weak deactivator overall), a butoxy group (an EDG), and a methyl ester group (an EWG).

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[7][8][9] The reactivity of aryl halides in these reactions is influenced by the C-X bond strength (C-I > C-Br > C-Cl) and the electronic environment of the aromatic ring.

In the context of this compound, the bromine atom serves as the reactive site for oxidative addition to the palladium(0) catalyst. The butoxy group, being an electron-donating group, increases the electron density on the ring, which can facilitate the oxidative addition step. Conversely, the electron-withdrawing methyl ester group deactivates the ring. The net effect of these competing influences determines the overall reactivity.

To illustrate this, let's compare its reactivity in a Suzuki-Miyaura coupling with other substituted bromobenzoates.

Table 1: Comparative Yields in a Model Suzuki-Miyaura Coupling Reaction

| Entry | Bromobenzoate | Coupling Partner | Product Yield (%) |

| 1 | This compound | Phenylboronic acid | 85 |

| 2 | Methyl 4-bromobenzoate | Phenylboronic acid | 92 |

| 3 | Methyl 3-bromobenzoate | Phenylboronic acid | 88 |

| 4 | Methyl 2-bromobenzoate | Phenylboronic acid | 75 |

| 5 | Methyl 3,5-dibromobenzoate | Phenylboronic acid | 95 (mono-arylated) |

Note: Yields are hypothetical and for illustrative purposes, based on general reactivity trends.

From this data, we can infer that:

-

Methyl 4-bromobenzoate (Entry 2) , with the bromine para to the electron-withdrawing ester group, exhibits high reactivity.

-

This compound (Entry 1) shows good reactivity, suggesting that the activating effect of the butoxy group helps to offset the deactivating effect of the ester group at the meta position.

-

Methyl 2-bromobenzoate (Entry 4) displays lower reactivity, likely due to steric hindrance from the adjacent ester group impeding the approach of the palladium catalyst.

The following diagram illustrates the general workflow for a Suzuki-Miyaura coupling reaction.

Caption: The addition-elimination mechanism of nucleophilic aromatic substitution.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), palladium(II) acetate (0.02 equiv), and a suitable phosphine ligand (e.g., SPhos, 0.04 equiv).

-

Solvent and Base: Add a degassed solvent mixture (e.g., toluene/water 4:1) and a base (e.g., potassium carbonate, 2.0 equiv).

-

Reaction Execution: Degas the reaction mixture by bubbling argon through it for 15 minutes. Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Considerations for Attempted Nucleophilic Aromatic Substitution

While this compound is generally unreactive towards SNAr, for highly activated systems, the following protocol can be adapted.

-

Reaction Setup: In a round-bottom flask, dissolve the activated aryl bromide (1.0 equiv) in a suitable polar aprotic solvent (e.g., DMF or DMSO).

-

Nucleophile Addition: Add the nucleophile (e.g., sodium methoxide, 1.5 equiv) portion-wise at room temperature.

-

Reaction Execution: Heat the reaction mixture to an appropriate temperature (e.g., 60-120 °C) and monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction, quench with water, and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by crystallization or column chromatography.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its reactivity is a nuanced interplay of the electronic effects of its bromo, butoxy, and methyl ester substituents. While it demonstrates robust reactivity in palladium-catalyzed cross-coupling reactions, facilitated by the electron-donating butoxy group, it is largely unreactive in traditional nucleophilic aromatic substitution reactions due to the unfavorable positioning of the electron-withdrawing ester group. Understanding these reactivity patterns is crucial for chemists to effectively design and execute synthetic strategies for the creation of complex molecules in drug discovery and materials science.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications.

-

Cravotto, G., & Orio, L. (2012). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 17(12), 14384-14413. [Link]

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Gallou, F., & Lipshutz, B. H. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(47), 17771–17774. [Link]

-

Sharma, S., & Singh, U. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development, 4(1), 133-140. [Link]

-

Li, J., et al. (2019). Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Organic Chemistry Frontiers, 6(18), 3326-3330. [Link]

-

Lee, C. H., & Lee, S. (2004). A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols. Organic Letters, 6(24), 4351–4354. [Link]

-

LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]

-

LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 3-bromo-5-methylbenzoate. PubChem Compound Database. Retrieved from [Link]

-

Zhyhaila, H., et al. (2022). Kinetic research and modeling of benzoic acid esterification process. Journal of Chemistry and Technologies, 30(1), 74-82. [Link]

-

Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

LibreTexts. (2022). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

-

LibreTexts. (2023). Inductive Effects of Alkyl Groups. Retrieved from [Link]

-

LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Methyl 5-bromo-3-hydroxy-2-methylbenzoate | 1492040-87-5 | Benchchem [benchchem.com]

- 8. wwjmrd.com [wwjmrd.com]

- 9. pubs.acs.org [pubs.acs.org]

A Comprehensive Guide to the Synthesis and Characterization of Methyl 3-bromo-5-butoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Methyl 3-bromo-5-butoxybenzoate

Substituted benzoates are a cornerstone in medicinal chemistry and materials science, serving as foundational scaffolds for a diverse array of bioactive molecules and functional materials. The strategic placement of bromo, and alkoxy substituents on the aromatic ring allows for fine-tuning of the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and electronic characteristics. The bromine atom, in particular, provides a reactive handle for further molecular elaboration through cross-coupling reactions, making these compounds valuable building blocks in organic synthesis.[1]

This compound, with its combination of a reactive bromine atom and a flexible butoxy chain, presents an intriguing candidate for the exploration of new chemical space. The butoxy group can enhance solubility in organic media and potentially influence binding interactions with biological targets.

Synthetic Pathway: A Two-Step Approach to a Novel Compound

The synthesis of this compound can be efficiently achieved through a two-step sequence, commencing with the commercially available precursor, 3-bromo-5-hydroxybenzoic acid. The overall synthetic workflow is depicted below:

Sources

A Researcher's Guide to Comparative Antimicrobial Activity of Structurally Similar Compounds

In the ever-evolving landscape of antimicrobial drug discovery, understanding the nuanced relationship between a compound's chemical structure and its biological activity is paramount. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for comparing the antimicrobial efficacy of structurally similar compounds. By integrating established experimental protocols with principles of structure-activity relationship (SAR), this document serves as a practical resource for identifying promising new antimicrobial agents.

The Significance of Structure-Activity Relationship (SAR) in Antimicrobial Research

The principle of SAR posits that the biological activity of a chemical compound is directly related to its three-dimensional structure. In the context of antimicrobial drug discovery, even minor modifications to a molecule's scaffold can profoundly impact its potency, spectrum of activity, and mechanism of action.[1] A systematic exploration of these relationships allows researchers to rationally design and synthesize novel derivatives with improved therapeutic properties.[2]

This guide will delve into the practical aspects of conducting comparative antimicrobial studies, from selecting the appropriate assays to interpreting the resulting data in the context of SAR.

I. Foundational Antimicrobial Susceptibility Testing: A Comparative Overview

A variety of in vitro methods are available to assess the antimicrobial activity of test compounds.[3] The choice of assay depends on the specific research question, the properties of the compounds being tested, and the desired level of detail.

A. Qualitative and Semi-Quantitative Methods:

-

Agar Disk Diffusion (Kirby-Bauer Test): This widely used and cost-effective method provides a qualitative assessment of antimicrobial activity.[3] A paper disk impregnated with the test compound is placed on an agar plate inoculated with a lawn of bacteria. The compound diffuses into the agar, and if it is effective, it will inhibit bacterial growth, creating a "zone of inhibition." The diameter of this zone is proportional to the compound's activity. While simple and high-throughput, this method is influenced by factors such as the compound's solubility and diffusion rate in agar.[2]

-

Well Diffusion Assay: Similar to the disk diffusion method, this technique involves creating wells in the agar and adding the test compound directly into them. It offers an alternative for compounds that are not suitable for impregnation onto paper disks.[3]

B. Quantitative Methods for Determining Potency:

-

Broth Dilution Method (MIC & MBC): This is the gold standard for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an antimicrobial agent.[4] The MIC is the lowest concentration of a compound that visibly inhibits the growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[5][6] This method provides quantitative data that is crucial for comparing the potency of different compounds.

-

Agar Dilution Method: In this method, the antimicrobial agent is incorporated into the agar medium at various concentrations.[7] A standardized inoculum of the test organism is then spotted onto the plates. The MIC is the lowest concentration of the agent that prevents visible growth. This method is particularly useful for testing multiple isolates simultaneously.[7]

C. Elucidating the Dynamics of Antimicrobial Action:

-

Time-Kill Kinetics Assay: This dynamic assay provides valuable information about the rate at which an antimicrobial agent kills a bacterial population over time.[8][9] By exposing a standardized bacterial culture to different concentrations of the compound and measuring the viable cell count at various time points, researchers can distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[9]

II. Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This section provides a detailed, step-by-step protocol for determining the MIC of a series of structurally similar compounds against a target bacterial strain, adhering to the guidelines set forth by the Clinical and Laboratory Standards Institute (CLSI).[10]

Workflow for MIC Determination

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

-

Test compounds and a reference antibiotic (e.g., Ciprofloxacin)

-

Target bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

-

Sterile pipette tips and tubes

Procedure:

-

Inoculum Preparation:

-